molecular formula C12H22O6 B1598995 Dibutyl D-tartrate CAS No. 62563-15-9

Dibutyl D-tartrate

Cat. No.: B1598995
CAS No.: 62563-15-9
M. Wt: 262.3 g/mol
InChI Key: PCYQQSKDZQTOQG-UWVGGRQHSA-N
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Description

Dibutyl D-tartrate is a di-ester of tartaric acid and butanol. It is a chiral compound, meaning it has non-superimposable mirror images, which makes it useful in various applications, particularly in chiral separations. The compound is known for its role as a chiral oil in chromatography, where it helps in the separation of enantiomers. It is also used as a plasticizer and in farinographs, which are instruments used to measure the properties of dough.

Biochemical Analysis

Biochemical Properties

Dibutyl D-tartrate plays a significant role in biochemical reactions, particularly in the separation of enantiomers in chromatography It interacts with various enzymes and proteins, facilitating the separation processAdditionally, this compound is biodegradable and considered environmentally friendly .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect lipid metabolism and cause inflammation by disturbing the gut-liver axis . The compound’s impact on cell function is evident in its ability to alter gene expression related to lipid metabolism and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s chiral nature allows it to interact selectively with certain proteins and enzymes, enhancing its effectiveness in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, this compound may degrade, leading to changes in its biochemical properties and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism . It interacts with enzymes and cofactors that regulate lipid synthesis and degradation, affecting metabolic flux and metabolite levels . The compound’s impact on lipid metabolism is evident in its ability to alter gene expression and enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular processes .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its biochemical properties and interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl D-tartrate is synthesized through the esterification of tartaric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of tartaric acid to this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to carbonyl groups.

    Reduction: The compound can also be reduced, although this is less common.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: The major products are dibutyl oxalate and other oxidized derivatives.

    Reduction: The major products are reduced forms of this compound.

    Substitution: The major products depend on the nucleophile used but typically include substituted esters.

Scientific Research Applications

Dibutyl D-tartrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral reagent in chromatography for the separation of enantiomers.

    Biology: The compound is used in studies involving chiral molecules and their interactions with biological systems.

    Medicine: this compound is used in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: It is used as a plasticizer in the production of biodegradable plastics and as an additive in food processing equipment.

Comparison with Similar Compounds

    Dibutyl L-tartrate: The L-isomer of dibutyl tartrate, which has similar properties but different chiral centers.

    Diethyl D-tartrate: Another ester of tartaric acid but with ethyl groups instead of butyl groups.

    Dimethyl D-tartrate: Similar to dibutyl D-tartrate but with methyl groups.

Uniqueness: this compound is unique due to its specific chiral centers, which make it particularly effective in chiral separations. Its longer butyl chains compared to diethyl or dimethyl tartrate provide different solubility and interaction properties, making it suitable for specific applications in chromatography and as a plasticizer.

Properties

IUPAC Name

dibutyl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQQSKDZQTOQG-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C(C(=O)OCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H]([C@@H](C(=O)OCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426326
Record name Dibutyl D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62563-15-9
Record name Dibutyl D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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